

Enpp-1-IN-15: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B13913767*

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A Detailed Examination of the ENPP1 Inhibitor, **Enpp-1-IN-15**, for Drug Discovery Professionals

This guide provides a comprehensive comparison of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, **Enpp-1-IN-15**, with other known ENPP1 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ENPP1 in oncology and immunology.

Enpp-1-IN-15, also identified as MV 658 and UUN28589, is a potent inhibitor of ENPP1, a key enzyme in the regulation of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1] By inhibiting ENPP1, **Enpp-1-IN-15** can modulate the cGAS-STING pathway, which is critical for innate immune responses to cancer. This guide offers a summary of its performance, detailed experimental protocols for assessing inhibitor selectivity, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of ENPP1 Inhibitors

While specific cross-reactivity data for **Enpp-1-IN-15** against a broad panel of phosphodiesterases is not extensively available in the public domain, its high potency for ENPP1 is established. The following table provides a comparison of **Enpp-1-IN-15** with other notable ENPP1 inhibitors. It is a significant challenge in the development of ENPP1 inhibitors to

achieve high selectivity against other members of the ENPP family and unrelated phosphodiesterases to avoid off-target effects.[\[2\]](#)

Inhibitor	Alias(es)	Primary Target	Potency (IC50/Ki)	Selectivity Profile
Enpp-1-IN-15	MV 658, UUN28589	ENPP1	IC50: 11 nM ^[3]	Data on cross-reactivity with other ENPP family members (ENPP2, ENPP3) and other phosphodiesterases is not readily available in public literature.
Compound 7c	-	ENPP1	Ki: 58 nM	Information on broad selectivity is limited.
SR-8314	-	ENPP1	Ki: 79 nM	Primarily characterized as an ENPP1 inhibitor with anti-tumor activity. Detailed selectivity profiling is not widely published.
MV-626	-	ENPP1	-	A selective ENPP1 inhibitor that prevents cGAMP hydrolysis. Specific selectivity data is not detailed in the provided results.

STF-1623	CM-3163	ENPP1	-	A cell-impermeable and specific ENPP1 inhibitor. Detailed selectivity data is not provided.
Compounds 4d & 4e	-	ENPP1	4d IC50: 0.694 μ M, 4e IC50: 0.188 μ M	Described as having excellent inhibitory activity against ENPP1. Comprehensive selectivity data is not available.

Experimental Protocols

To assess the cross-reactivity and selectivity of an ENPP1 inhibitor like **Enpp-1-IN-15**, a comprehensive profiling against a panel of related enzymes is essential. Below is a detailed methodology for a typical enzymatic assay to determine inhibitor selectivity.

Protocol: In Vitro Phosphodiesterase Selectivity Profiling

- Objective: To determine the inhibitory activity of a test compound (e.g., **Enpp-1-IN-15**) against a panel of phosphodiesterases, including ENPP family members (ENPP1, ENPP2, ENPP3) and other relevant PDEs.
- Materials:
 - Recombinant human phosphodiesterase enzymes (ENPP1, ENPP2, ENPP3, etc.)
 - Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescently labeled substrate. For ENPP1, 2'3'-cGAMP can also be used as a substrate.
 - Test compound (**Enpp-1-IN-15**) dissolved in an appropriate solvent (e.g., DMSO).

- Assay Buffer: Tris-HCl buffer with appropriate pH and necessary co-factors (e.g., Zn^{2+} , Ca^{2+}).
- 96-well or 384-well microplates (black or clear, depending on the detection method).
- Plate reader (spectrophotometer or fluorometer).

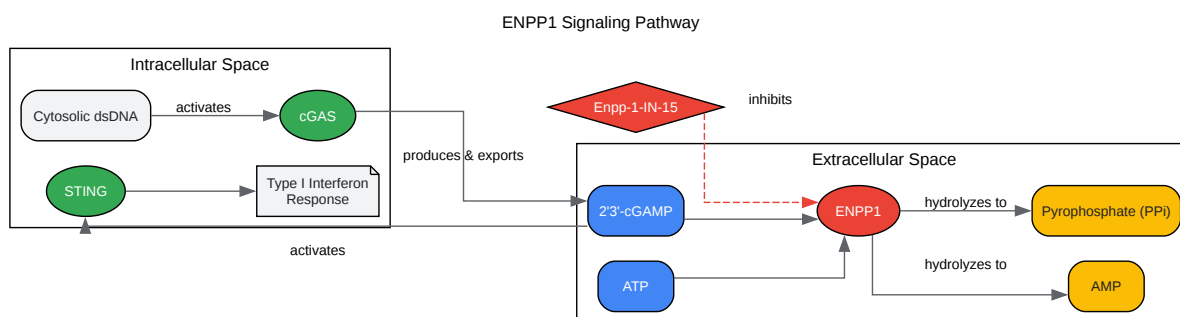
3. Methods:

- Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 1 nM to 100 μM .
- Enzyme Reaction:
 - Add a fixed concentration of the recombinant enzyme to each well of the microplate.
 - Add the diluted test compound to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
 - Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15-30 minutes) at room temperature.
 - Initiate the enzymatic reaction by adding the substrate to all wells.
- Detection:
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
 - Measure the product formation. If using p-Nph-5'-TMP, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm. For fluorescent substrates, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
- The selectivity is determined by comparing the IC₅₀ value for the primary target (ENPP1) to the IC₅₀ values for other enzymes in the panel. A higher ratio of IC₅₀ (off-target)/IC₅₀ (on-target) indicates greater selectivity.

Visualizations

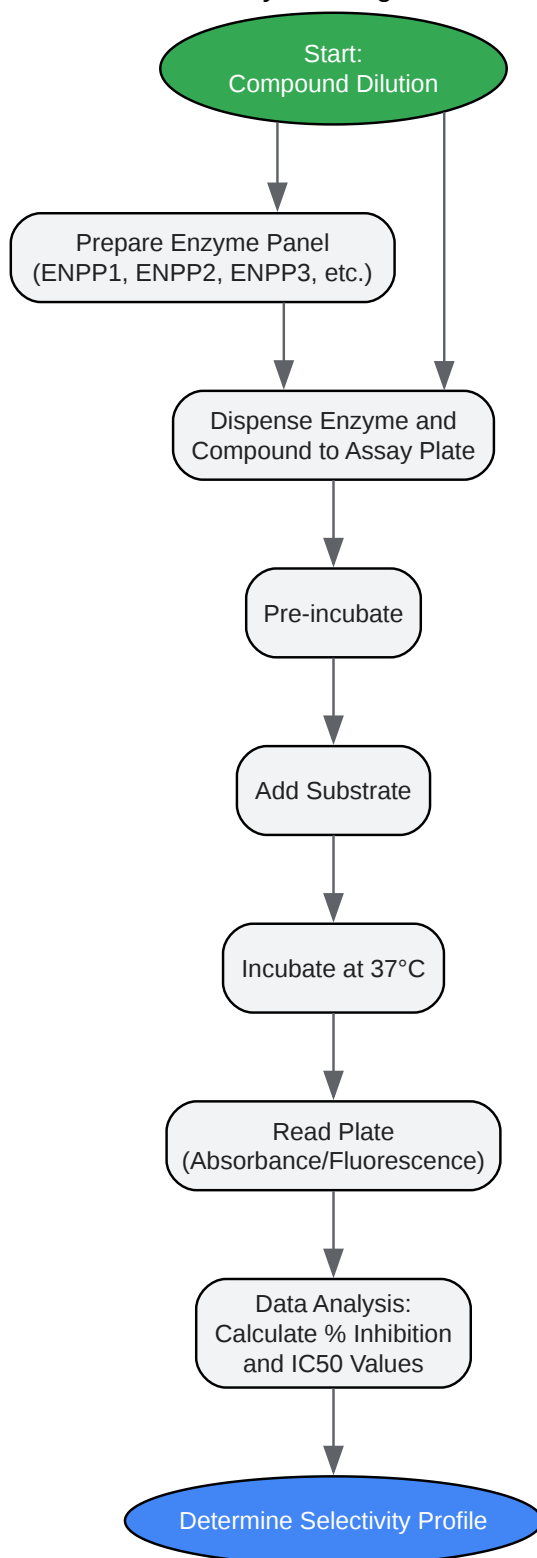
To better understand the context of **Enpp-1-IN-15**'s function and the methods for its evaluation, the following diagrams are provided.



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Caption: ENPP1 signaling and inhibition.

Inhibitor Selectivity Profiling Workflow

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Caption: Workflow for selectivity profiling.

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